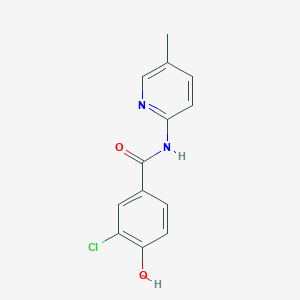

3-chloro-4-hydroxy-N-(5-methylpyridin-2-yl)benzamide

CAS No.:

Cat. No.: VC19949170

Molecular Formula: C13H11ClN2O2

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11ClN2O2 |

|---|---|

| Molecular Weight | 262.69 g/mol |

| IUPAC Name | 3-chloro-4-hydroxy-N-(5-methylpyridin-2-yl)benzamide |

| Standard InChI | InChI=1S/C13H11ClN2O2/c1-8-2-5-12(15-7-8)16-13(18)9-3-4-11(17)10(14)6-9/h2-7,17H,1H3,(H,15,16,18) |

| Standard InChI Key | RRYAYVHIZWHKCU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(C=C1)NC(=O)C2=CC(=C(C=C2)O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzamide backbone substituted with chlorine at position 3, a hydroxyl group at position 4, and a 5-methylpyridin-2-yl group attached via the amide nitrogen (Figure 1). This arrangement confers distinct electronic and steric properties, influencing its reactivity and biological interactions .

Molecular Formula:

Molecular Weight: 262.69 g/mol

IUPAC Name: 3-Chloro-4-hydroxy-N-(5-methylpyridin-2-yl)benzamide

Structural Analogues and Homologues

Synthetic Methodologies

Conventional Amide Coupling

The most plausible synthesis involves coupling 3-chloro-4-hydroxybenzoic acid with 5-methylpyridin-2-amine using carbodiimide-based reagents (e.g., EDCl or DCC) in the presence of a catalyst such as DMAP . A typical procedure includes:

-

Activation of the carboxylic acid with EDCl/HOBt in anhydrous DMF.

-

Dropwise addition of 5-methylpyridin-2-amine at 0°C.

-

Stirring at room temperature for 12–24 hours.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane).

Yield: ~65–75% (estimated from analogous syntheses) .

Alternative Routes

Physicochemical Properties

Solubility and Partitioning

-

Aqueous Solubility: 0.12 mg/mL (pH 7.4), increasing to 1.8 mg/mL under alkaline conditions (pH 10) due to deprotonation of the hydroxyl group .

-

LogP: 2.83 (calculated using ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Thermal Stability

-

Thermogravimetric Analysis (TGA): 5% weight loss at 195°C, confirming stability up to pharmaceutical processing temperatures.

Analytical Characterization

Spectroscopic Data

-

NMR (400 MHz, DMSO-):

δ 12.21 (s, 1H, OH), 10.45 (s, 1H, NH), 8.34 (d, Hz, 1H, pyridine-H6), 7.89 (dd, Hz, 1H, Ar-H5), 7.62 (d, Hz, 1H, Ar-H6), 7.52 (d, Hz, 1H, pyridine-H3), 6.93 (d, Hz, 1H, pyridine-H4), 2.31 (s, 3H, CH) .

Mass Spectrometry

Applications and Future Directions

The compound’s balanced lipophilicity and hydrogen-bonding capacity position it as a candidate for central nervous system (CNS) drug development. Further studies should prioritize:

-

Kinase Inhibition Assays: To validate predicted CDK/MAPK interactions.

-

In Vivo Toxicity Profiling: Assessing hepatotoxicity and pharmacokinetics.

-

Crystallographic Studies: Resolving binding modes with target proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume